

Technical Support Center: Dihydromyricetin (DHM) Extraction from Ampelopsis grossedentata

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydromyricetin*

Cat. No.: *B1665482*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of **Dihydromyricetin** (DHM) from *Ampelopsis grossedentata*.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting **Dihydromyricetin** (DHM) from *Ampelopsis grossedentata*?

A1: The most common methods for DHM extraction include solvent extraction (using ethanol, methanol, or hot water), ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and chelating extraction.^[1] Each method has its own advantages and disadvantages in terms of extraction efficiency, time, and solvent consumption.

Q2: What is a typical yield of DHM from *Ampelopsis grossedentata*?

A2: The content of DHM in the young stalks of *Ampelopsis grossedentata* can be as high as 35%.^{[2][3][4][5][6][7]} However, the extraction yield can vary significantly depending on the extraction method, plant material, and processing parameters. For example, ultrasonic-assisted extraction with 75% ethanol can achieve a yield of up to 16.21%.^[8] A chelating extraction method has been reported to yield an average of 12.2%.^[3]

Q3: Why is my DHM extract turning a brownish color?

A3: **Dihydromyricetin** is a polyhydroxy compound that is prone to oxidation, especially under alkaline conditions or when exposed to air for extended periods.[\[2\]](#)[\[3\]](#) This oxidation can lead to the formation of quinone-type compounds, which can impart a brownish color to the extract and reduce the purity of the DHM.

Q4: Can I use water to extract DHM?

A4: Yes, water can be used for DHM extraction. DHM is soluble in hot water but only slightly soluble in cold water.[\[2\]](#)[\[3\]](#) Water extraction is a greener alternative to organic solvents. For instance, a water extraction method optimized through orthogonal testing uses a liquid-to-material ratio of 20:1 at 90°C for 90 minutes.[\[9\]](#)

Troubleshooting Guide

Issue 1: Low Dihydromyricetin (DHM) Extraction Yield

Possible Causes:

- Suboptimal Solvent Concentration: The polarity of the solvent significantly impacts extraction efficiency. For ethanol-water mixtures, a 60% ethanol concentration has been shown to provide maximum DHM recovery.[\[10\]](#)[\[11\]](#)
- Inadequate Extraction Time or Temperature: Extraction is a time and temperature-dependent process. Insufficient time or temperatures that are too low will result in incomplete extraction. Conversely, excessively high temperatures can lead to DHM degradation.[\[4\]](#)
- Incorrect Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to saturation of the solvent and incomplete extraction. A common ratio is 1:20 (solid to liquid).[\[2\]](#)[\[8\]](#)[\[9\]](#)
- Improper pH of the Extraction Medium: The pH of the extraction solvent can influence the stability and solubility of DHM. A lower pH (around 2-5.3) has been shown to improve the extraction yield.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Degradation of DHM during Extraction: DHM is susceptible to oxidation, which can reduce the final yield.[\[2\]](#)[\[3\]](#)

Solutions:

- Optimize Solvent Conditions: For ethanol extractions, test a range of concentrations around 60-75%.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Adjust Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal balance. For example, one study found that 180 minutes at 60°C was optimal for ethanol extraction.[\[10\]](#) Another study using a chelating method found 2 hours at 90°C to be effective.[\[2\]](#)[\[3\]](#)
- Increase Solvent Volume: Ensure an adequate solid-to-liquid ratio, such as 1:20, to facilitate efficient mass transfer.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- Control pH: Adjust the pH of the extraction solvent to an acidic range to enhance stability and yield.
- Minimize Oxidation: Consider using a chelating extraction method, which can protect DHM from oxidation by forming a stable complex with metal ions like Zn^{2+} .[\[2\]](#)[\[3\]](#)[\[5\]](#)

Issue 2: Low Purity of the Extracted Dihydromyricetin (DHM)

Possible Causes:

- Co-extraction of Impurities: The use of a broad-spectrum solvent can lead to the co-extraction of other compounds from the plant matrix, such as pigments, lipids, and other flavonoids.
- DHM Degradation: As mentioned, DHM can degrade, and these degradation products will be present as impurities.[\[12\]](#) Prolonged extraction times can increase the generation of impurities from oxidation.[\[2\]](#)
- Inadequate Purification Steps: Insufficient purification after the initial extraction will result in a final product with low purity.

Solutions:

- Optimize Extraction Selectivity: Adjusting the solvent polarity can help to selectively extract DHM.

- Prevent Degradation: Use methods that protect DHM from oxidation, such as the chelating extraction method, or consider adding antioxidants like ascorbic acid.[2][12][13]
- Implement Robust Purification: Employ purification techniques such as recrystallization or chromatography. Recrystallization using the differential solubility of DHM in hot and cold water is a common method.[2][3] Acetone purification followed by water recrystallization has been shown to achieve a purity of up to 98%. [9]

Data Presentation

Table 1: Comparison of **Dihydromyricetin** Extraction Methods and Conditions

Extraction Method	Solvent	Temperature (°C)	Time	Solid-to-Liquid Ratio	Reported Yield	Reference
Solvent Extraction	60% Ethanol	60	180 min	Not Specified	1.68 mg/mL	[10]
Ultrasonic-Assisted	75% Ethanol	40	3 x 25 min	1:20	16.21%	[8]
Water Extraction	Water	90	90 min	1:20	Not Specified	[9]
Chelating Extraction	Water with ZnSO ₄	90	2 h	1:20	11.3% - 12.2%	[2][3]
Microwave-Assisted	Water	96.8	8.8 min	1:26.4	Up to 92% of total DHM	[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DHM

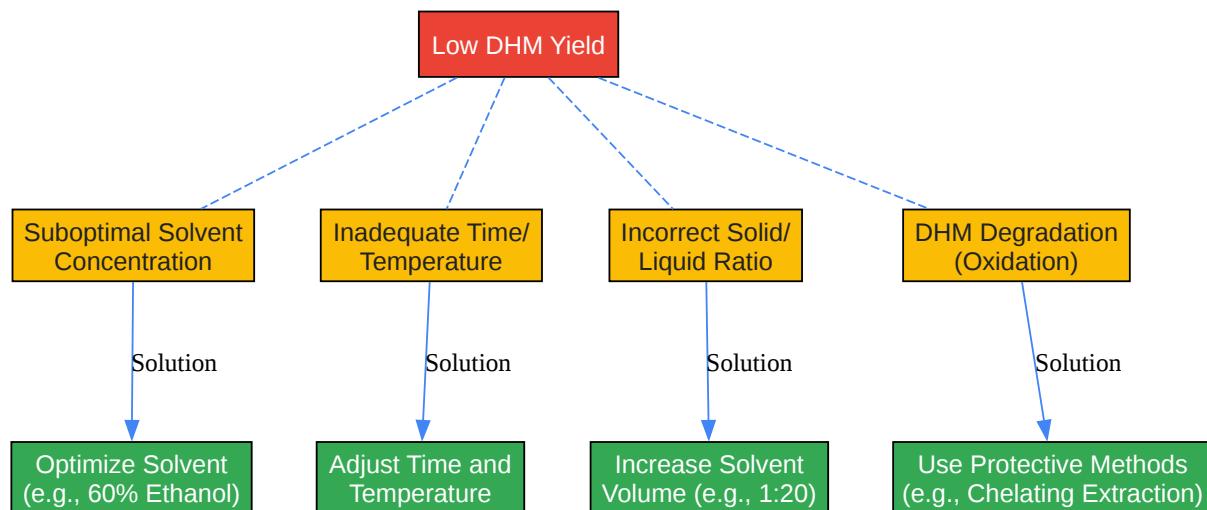
- Preparation of Plant Material: Grind dried leaves of Ampelopsis grossedentata to a fine powder.
- Extraction Setup:

- Weigh 10 g of the powdered plant material.
- Place the powder in a flask and add 200 mL of 75% ethanol (a 1:20 solid-to-liquid ratio).[8]
- Ultrasonic Treatment:
 - Place the flask in an ultrasonic bath.
 - Set the ultrasonic power to 500 W and the frequency to 20 kHz.[8]
 - Maintain the extraction temperature at 40°C.[8]
 - Perform the extraction for 25 minutes.[8]
- Repeat Extraction:
 - Separate the supernatant by filtration.
 - Repeat the extraction process on the plant residue two more times with fresh solvent.[8]
- Post-Extraction Processing:
 - Combine the supernatants from all three extractions.
 - Concentrate the extract under reduced pressure to remove the ethanol.
 - The resulting aqueous solution can then be used for purification.

Protocol 2: Chelating Extraction of DHM

- Preparation of Reagents:
 - Prepare a solution of Zinc Sulfate ($\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$) in deionized water.
- Extraction Process:
 - Mix powdered *Ampelopsis grossedentata* with deionized water at a solid-to-liquid ratio of 1:20.[2]

- Add $ZnSO_4 \cdot 7H_2O$ at a ratio of 1:4 relative to the plant material.[2]
- Adjust the pH of the mixture to 2.[2][3]
- Heat the mixture to 90°C and maintain for 2 hours with stirring.[2][3]


- Purification:
 - After extraction, the DHM will have formed a chelate with the zinc ions (DMY-Zn).
 - This chelate can be precipitated and separated.
 - The DHM is then released from the chelate, for example, by adding a stronger chelating agent like EDTA-2Na.

Visualizations

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the extraction and purification of **Dihydromyricetin (DHM)**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for addressing low DHM extraction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. Optimized Extraction and Determination of Dihydromyricetin Content from Local and Introduced Ampelopsis grossedentata to Zhejiang Province [zjlykj.xml-journal.net]
- 9. Research on the Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata | Scientific.Net [scientific.net]
- 10. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Dihydromyricetin (DHM) Extraction from Ampelopsis grossedentata]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665482#troubleshooting-dihydromyricetin-extraction-yield-from-ampelopsis-grossedentata>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com